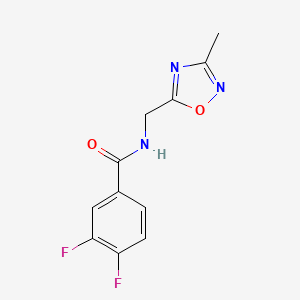

3,4-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N3O2/c1-6-15-10(18-16-6)5-14-11(17)7-2-3-8(12)9(13)4-7/h2-4H,5H2,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRKAXXNXVBXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Difluoro Groups: Fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents, are employed to introduce the difluoro groups onto the benzamide core.

Coupling Reactions: The final step involves coupling the oxadiazole moiety with the difluorobenzamide under conditions that facilitate the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3,4-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

Materials Science: Its fluorinated structure could impart desirable properties such as increased thermal stability and resistance to degradation, making it useful in the development of advanced materials.

Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism by which 3,4-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The difluoro groups and the oxadiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function.

Biological Activity

3,4-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is a compound that has garnered attention due to its potential biological activities. The presence of the difluoro group and the oxadiazole moiety suggests a variety of interactions with biological targets, which may lead to therapeutic applications in areas such as oncology and infectious diseases.

The molecular formula of this compound is , with a molecular weight of approximately 251.24 g/mol. The compound features a benzamide core substituted with a difluoro group and an oxadiazole derivative, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁F₂N₃O |

| Molecular Weight | 251.24 g/mol |

| Structure | Structure |

| CAS Number | 1775549-06-8 |

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, including enzymes and receptors. The difluoro groups and the oxadiazole moiety may facilitate binding to these targets, potentially inhibiting their activity or altering their function. This mechanism is critical for understanding its therapeutic effects.

Biological Activities

Research has shown that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities:

- Anticancer Activity : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance:

- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Studies indicate that oxadiazole derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria .

- Inhibition of Enzymes : The oxadiazole ring has been linked to inhibitory effects on various enzymes such as:

Case Studies

Several studies have focused on the biological activity of oxadiazole derivatives:

- Study on Anticancer Activity : A derivative similar to the target compound was evaluated against a panel of human tumor cell lines. It exhibited selective cytotoxicity with IC50 values as low as against renal cancer cells .

- Antimicrobial Efficacy Study : In vitro studies indicated that certain oxadiazole derivatives displayed enhanced antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), outperforming their non-substituted counterparts .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core modifications, substituents, and heterocyclic variations:

Table 1: Structural Features of Comparable Compounds

Key Observations:

- Fluorine Substitution : The 3,4-difluoro configuration in the target compound contrasts with 2,6-difluoro in diflubenzuron, influencing dipole moments and lipophilicity .

- Linkage Types : Methylthio linkages () introduce sulfur atoms, which may impact metabolic pathways compared to the methylene bridge in the target compound .

Metabolic Stability :

The 1,2,4-oxadiazole ring in the target compound is associated with resistance to oxidative metabolism, a trait shared with analogs like compound 45 (). However, trifluoromethyl groups in pyrazole-containing analogs () may further enhance stability via steric hindrance .

Lipophilicity and Bioavailability :

- The 3,4-difluoro substitution balances polarity and lipophilicity (clogP ~2.8 estimated), compared to non-fluorinated analogs (e.g., , clogP ~3.5 due to dimethoxy groups) .

- Trifluoromethyl groups () increase lipophilicity but may reduce aqueous solubility .

Target Interactions :

Pyrazole-oxadiazole hybrids () have been explored as kinase modulators, indicating versatility in therapeutic targeting .

Physicochemical and Spectroscopic Data

Table 2: Analytical Comparison

Q & A

Q. What is the synthetic pathway for 3,4-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide, and how can intermediates be characterized?

The synthesis involves condensation of substituted benzamides with oxadiazole precursors. A general method includes:

- Reacting 3-methyl-1,2,4-oxadiazole-5-carbaldehyde with 3,4-difluorobenzamide under reflux in ethanol with glacial acetic acid as a catalyst .

- Purification via solvent evaporation and filtration, followed by spectroscopic characterization (NMR, FT-IR) to confirm intermediate structures .

- Key quality checks include monitoring reaction progress via TLC and validating purity using HPLC (>95%) .

Q. What spectroscopic techniques are recommended for structural elucidation of this compound?

- 1H/13C NMR : To resolve fluorine coupling patterns and confirm substitution on the benzamide ring .

- High-resolution mass spectrometry (HRMS) : For accurate molecular weight determination (expected m/z ~336.1) .

- FT-IR : To identify carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole ring vibrations (~1550 cm⁻¹) .

Q. How can researchers assess the compound's preliminary bioactivity?

- Antimicrobial screening : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Test against acetylcholinesterase or bacterial PPTase enzymes, given structural analogs' activity .

- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- DoE (Design of Experiments) : Use a split-plot design to test variables like solvent polarity (ethanol vs. DMF), catalyst loading (acetic acid vs. H2SO4), and reflux duration .

- Microwave-assisted synthesis : Reduces reaction time from 4 hours to <1 hour while maintaining >80% yield .

- Scale-up challenges : Address solvent recovery and byproduct removal using column chromatography or recrystallization .

Q. What computational methods support mechanistic studies of this compound's biological activity?

- Molecular docking : Simulate binding to bacterial PPTase enzymes (PDB: 1TW2) to identify key interactions (e.g., hydrogen bonding with oxadiazole nitrogen) .

- QSAR modeling : Correlate substituent effects (e.g., fluorine position) with antimicrobial potency using descriptors like logP and polar surface area .

- MD simulations : Predict stability of ligand-enzyme complexes over 100 ns trajectories to prioritize in vitro testing .

Q. How should researchers resolve contradictions in bioactivity data across studies?

- Reproducibility checks : Validate assays under standardized conditions (e.g., CLSI guidelines for MIC tests) .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Structural analogs : Compare with derivatives (e.g., 3,5-difluoro analogs) to isolate substituent-specific effects .

Q. What strategies enhance selectivity for target enzymes over off-target proteins?

- Fragment-based design : Replace the 3-methyloxadiazole group with bioisosteres (e.g., 1,3,4-thiadiazole) to reduce off-target binding .

- Proteomic profiling : Use affinity chromatography and SILAC labeling to identify non-target interactions in bacterial lysates .

- Crystallography : Solve co-crystal structures with PPTase to guide rational modifications .

Q. How can environmental impact be evaluated during preclinical development?

- OECD 301F biodegradation tests : Measure half-life in aqueous media under aerobic conditions .

- Ecotoxicology : Assess Daphnia magna LC50 values and algal growth inhibition .

- Metabolite tracking : Use 14C-labeled compound to monitor persistence in soil/water systems via LC-MS .

Methodological Notes

- Synthetic protocols : Prioritize anhydrous conditions to avoid hydrolysis of the oxadiazole ring .

- Data validation : Cross-reference spectral data with PubChem entries (CID: [compound-specific ID]) to ensure accuracy .

- Ethical compliance : Adhere to OECD guidelines for environmental studies and NIH protocols for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.